6-Chloro-3,4-dihydroquinoxalin-2(1h)-one
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is utilized in the regioselective synthesis of quinoxaline derivatives. The study by Dobiáš et al. (2017) demonstrates methodologies for producing regioisomeric 3,4-dihydroquinoxalin-2(1H)-ones with high selectivity, which are important in physical and pharmaceutical applications (Dobiáš et al., 2017).
Biological and Medicinal Applications
Antimicrobial Activity : Research by Murugavel et al. (2018) focuses on the synthesis of novel quinoline derivatives, including 4-chloro-6-methylquinoline-2(1H)-one, and evaluates their antimicrobial activities. Their study also includes molecular docking studies to understand the inhibition of specific enzymes (Murugavel et al., 2018).
Antimalarial Efficacy : A study by Rivera et al. (2013) evaluates the antimalarial efficacy of a quinoxalinone derivative on Plasmodium yoelii yoelii, demonstrating its potential as an antimalarial agent (Rivera et al., 2013).
Industrial and Technological Applications
Corrosion Inhibition : Forsal et al. (2010) investigated the use of a quinoxalin-2(1H)-one derivative as a corrosion inhibitor for steel in acidic medium, finding it to be effective with efficiencies around 97% (Forsal et al., 2010).
- apers/visiblelightinduced-csp3–h-activation-bond-forming-akula/fd1ae452dece5a3a95a6bafba98d8f7f/?utm_source=chatgpt).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXSRNTPHCSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300699 | |
Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-dihydroquinoxalin-2(1h)-one | |
CAS RN |
89938-22-7 | |
Record name | MLS002920449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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